1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol
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Overview
Description
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C₉H₇F₃N₂O₃ and a molecular weight of 248.16 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Preparation Methods
The synthesis of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Trifluoromethylation: Addition of trifluoromethyl groups to the phenyl ring.
Azetidin-3-ol Formation: Cyclization to form the azetidin-3-ol ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and biological activity. These groups can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(2,3,6-Trifluoro-4-nitrophenyl)azetidin-3-ol can be compared with other similar compounds such as:
3-Vinylazetidin-3-ols: These compounds also contain an azetidin-3-ol ring but differ in the presence of a vinyl group instead of trifluoromethyl and nitro groups.
3-Vinyloxetan-3-ols: Similar to azetidin-3-ols but with an oxetane ring instead of an azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919357-22-5 |
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Molecular Formula |
C9H7F3N2O3 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
1-(2,3,6-trifluoro-4-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H7F3N2O3/c10-5-1-6(14(16)17)7(11)8(12)9(5)13-2-4(15)3-13/h1,4,15H,2-3H2 |
InChI Key |
ZRZGLULIBKEHQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F)O |
Origin of Product |
United States |
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